Cas no 615-71-4 (Benzene-1,2,4-triamine)

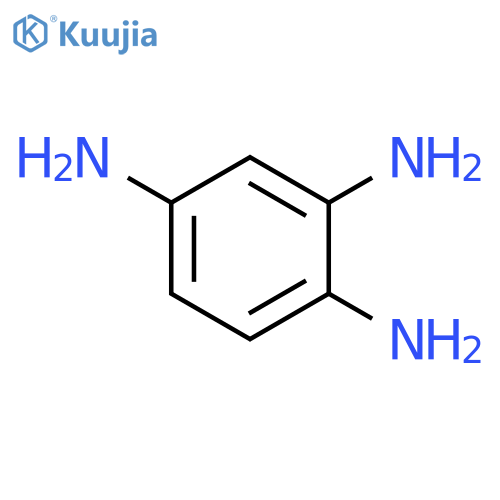

Benzene-1,2,4-triamine structure

商品名:Benzene-1,2,4-triamine

CAS番号:615-71-4

MF:C6H9N3

メガワット:123.15576

CID:512859

Benzene-1,2,4-triamine 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Benzenetriamine

- benzene-1,2,4-triamine

- BENZENE-1,2,4-TRIYLTRIAMINE

- 1,2,4-Triaminobenzene

- 1,3,4-Benzenetriamine

- 1,3,4-Triaminobenzene

- 1,4,5-triaminobenzene

- 2,4-diaminoaniline

- 4-amino-1,2-phenylenediamine

- EINECS 210-443-3

- Benzene-1,2,4-triamine

-

計算された属性

- せいみつぶんしりょう: 123.08000

じっけんとくせい

- 密度みつど: 1.1097 (rough estimate)

- ゆうかいてん: 97.3°C

- ふってん: 219.27°C (rough estimate)

- 屈折率: 1.5589 (estimate)

- PSA: 78.06000

- LogP: 2.17680

Benzene-1,2,4-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B190090-500mg |

Benzene-1,2,4-triamine |

615-71-4 | 500mg |

$ 1378.00 | 2023-04-19 | ||

| TRC | B190090-250mg |

Benzene-1,2,4-triamine |

615-71-4 | 250mg |

$ 775.00 | 2023-04-19 | ||

| Alichem | A019088404-5g |

Benzene-1,2,4-triamine |

615-71-4 | 95% | 5g |

$887.40 | 2023-09-01 | |

| Crysdot LLC | CD12054399-5g |

Benzene-1,2,4-triamine |

615-71-4 | 95+% | 5g |

$870 | 2024-07-24 | |

| TRC | B190090-100mg |

Benzene-1,2,4-triamine |

615-71-4 | 100mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B190090-50mg |

Benzene-1,2,4-triamine |

615-71-4 | 50mg |

$ 173.00 | 2023-04-19 |

Benzene-1,2,4-triamine 関連文献

-

1. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworksLaurens Bourda,Chidharth Krishnaraj,Pascal Van Der Voort,Kristof Van Hecke Mater. Adv. 2021 2 2811

-

Deheng Chen,Dexiang Guo,Ziqin Yan,Yujun Zhao Med. Chem. Commun. 2018 9 244

-

Hai-Long Qian,Yang Li,Xiu-Ping Yan J. Mater. Chem. A 2018 6 17307

-

Dan Zhao,Xuemei Liu,Chunjin Wei,Yimo Qu,Xincai Xiao,Han Cheng RSC Adv. 2019 9 29533

-

Minghui Liu,Yingcen Liu,Zhanming Gao,Cui Wang,Wanyue Ye,Rongwen Lu,Shufen Zhang New J. Chem. 2018 42 15962

615-71-4 (Benzene-1,2,4-triamine) 関連製品

- 116006-97-4(1,2-Benzenediamine-15N2)

- 608-32-2(1,2,3-Benzenetriamine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量